molecular formula C4H8N4 B14451570 But-2-enediimidamide CAS No. 76202-52-3

But-2-enediimidamide

Katalognummer: B14451570
CAS-Nummer: 76202-52-3
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: LROSJDIFFSJKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enediimidamide is an organic compound characterized by the presence of two amidine groups attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enediimidamide typically involves the reaction of but-2-ene with suitable amidine precursors under controlled conditions. One common method involves the use of but-2-ene-1,4-diamine as a starting material, which is then reacted with formamidine or other amidine sources in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

But-2-enediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: The amidine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imides, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

But-2-enediimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which But-2-enediimidamide exerts its effects involves interactions with specific molecular targets. The amidine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    But-2-ene: A simple alkene with similar structural features but lacking the amidine groups.

    But-2-enamide: Contains an amide group instead of amidine, leading to different chemical properties.

    But-2-enediimine: Similar structure but with imine groups instead of amidine.

Uniqueness

But-2-enediimidamide is unique due to the presence of two amidine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications that require specific interactions with biological or chemical targets.

Eigenschaften

CAS-Nummer

76202-52-3

Molekularformel

C4H8N4

Molekulargewicht

112.13 g/mol

IUPAC-Name

but-2-enediimidamide

InChI

InChI=1S/C4H8N4/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H3,7,8)

InChI-Schlüssel

LROSJDIFFSJKOO-UHFFFAOYSA-N

Kanonische SMILES

C(=CC(=N)N)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.